Cas no 1187243-15-7 (2-oxoindoline-6-carbaldehyde)

2-Oxoindoline-6-carbaldehyde is a versatile heterocyclic compound featuring an indoline core with a formyl substituent at the 6-position and a carbonyl group at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules and functionalized heterocycles. Its aldehyde group enables facile derivatization through condensation or nucleophilic addition reactions, while the lactam moiety offers opportunities for further ring modifications. The compound is commonly employed in medicinal chemistry research for the development of kinase inhibitors, anti-inflammatory agents, and other bioactive scaffolds. Its well-defined reactivity and stability under standard conditions make it a practical choice for targeted synthetic applications.
2-oxoindoline-6-carbaldehyde structure
2-oxoindoline-6-carbaldehyde structure
商品名:2-oxoindoline-6-carbaldehyde
CAS番号:1187243-15-7
MF:C9H7NO2
メガワット:161.15738
MDL:MFCD20527845
CID:829654
PubChem ID:82415508

2-oxoindoline-6-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2-oxoindoline-6-carbaldehyde
    • 2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde
    • SCHEMBL15653208
    • 1187243-15-7
    • SB31091
    • CS-0096949
    • DB-261380
    • D75814
    • 2-OXO-1,3-DIHYDROINDOLE-6-CARBALDEHYDE
    • MFCD20527845
    • MDL: MFCD20527845
    • インチ: InChI=1S/C9H7NO2/c11-5-6-1-2-7-4-9(12)10-8(7)3-6/h1-3,5H,4H2,(H,10,12)
    • InChIKey: QLGVTXYFXZTQTJ-UHFFFAOYSA-N
    • ほほえんだ: O=CC1=CC=2NC(CC2C=C1)=O

計算された属性

  • せいみつぶんしりょう: 161.047678466g/mol
  • どういたいしつりょう: 161.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 46.2Ų

2-oxoindoline-6-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1167589-50mg
2-Oxoindoline-6-carbaldehyde
1187243-15-7 95%
50mg
¥2196.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1167589-250mg
2-Oxoindoline-6-carbaldehyde
1187243-15-7 95%
250mg
¥5119.00 2024-08-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0686-5g
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde
1187243-15-7 95%
5g
¥52446.15 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0686-500mg
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde
1187243-15-7 95%
500mg
¥8726.45 2025-01-21
eNovation Chemicals LLC
D968568-100mg
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde
1187243-15-7 95%
100mg
$455 2024-07-28
eNovation Chemicals LLC
D968568-500mg
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde
1187243-15-7 95%
500mg
$1115 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0686-50mg
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde
1187243-15-7 95%
50mg
1526.48CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0686-500mg
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde
1187243-15-7 95%
500mg
6275.51CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0686-1g
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde
1187243-15-7 95%
1g
11702.99CNY 2021-05-07
abcr
AB537038-100mg
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde, 95%; .
1187243-15-7 95%
100mg
€700.00 2025-03-19

2-oxoindoline-6-carbaldehyde 関連文献

2-oxoindoline-6-carbaldehydeに関する追加情報

Professional Introduction to 2-oxoindoline-6-carbaldehyde (CAS No: 1187243-15-7)

2-oxoindoline-6-carbaldehyde, with the chemical formula C₈H₅NO₂, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its unique CAS number 1187243-15-7, has garnered attention in recent years due to its versatile applications in the development of bioactive molecules. Its structural framework, featuring a fused oxindole ring system with an aldehyde functional group, makes it a valuable precursor for constructing more complex heterocyclic scaffolds. The aldehyde moiety, in particular, provides a reactive site for further functionalization, enabling the synthesis of a wide range of derivatives with potential biological activity.

The importance of 2-oxoindoline-6-carbaldehyde lies in its role as a building block in medicinal chemistry. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in generating inhibitors of enzymes involved in inflammatory pathways. The oxindole core is a privileged scaffold in drug discovery, known for its ability to interact with biological targets due to its rigid structure and electronic properties. The introduction of the aldehyde group enhances reactivity, facilitating the formation of covalent bonds with nucleophiles in biological systems, which is a key consideration in designing drug candidates.

Recent advancements in synthetic methodologies have further highlighted the significance of 2-oxoindoline-6-carbaldehyde. Catalytic processes have been developed to efficiently produce this compound from readily available starting materials, improving both yield and scalability. These innovations have enabled researchers to explore more complex derivatives with greater ease. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents at the oxindole core, expanding the chemical space for drug discovery. Such methods align with the growing emphasis on green chemistry principles, reducing waste and energy consumption in synthetic routes.

The pharmaceutical industry has shown particular interest in 2-oxoindoline-6-carbaldehyde due to its potential as a lead compound for treating neurological disorders. The oxindole scaffold is found in several approved drugs that modulate neurotransmitter activity, suggesting that derivatives of this compound may exhibit similar effects. Preliminary studies have indicated that certain analogs of 2-oxoindoline-6-carbaldehyde exhibit properties that could be beneficial in managing conditions such as epilepsy and Alzheimer's disease. These findings underscore the need for further investigation into the pharmacological profile of this class of compounds.

In addition to its medicinal applications, 2-oxoindoline-6-carbaldehyde has found utility in materials science. Its ability to participate in polymerization reactions makes it a candidate for developing novel functional materials. Researchers are exploring its incorporation into polymers that exhibit specific optical or electronic properties, which could lead to advancements in areas such as organic electronics and photovoltaics. The versatility of this compound underscores its broad applicability across multiple scientific disciplines.

The synthesis and characterization of 2-oxoindoline-6-carbaldehyde (CAS No: 1187243-15-7) continue to be areas of active research. Advances in analytical techniques have allowed for more precise structural elucidation and purity assessment of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely employed to confirm the identity and integrity of samples used in subsequent reactions. These tools are essential for ensuring that researchers are working with high-quality material, which is critical for reproducible results.

Future directions for research on 2-oxoindoline-6-carbaldehyde include exploring its role in developing treatments for infectious diseases. The growing threat of antibiotic-resistant pathogens has prompted investigations into novel antimicrobial agents. Derivatives of this compound may offer new mechanisms of action against bacteria and fungi, addressing unmet medical needs. Collaborative efforts between academia and industry are likely to drive innovation in this area, leveraging computational modeling and high-throughput screening to identify promising candidates.

The environmental impact of synthesizing 2-oxoindoline-6-carbaldehyde is also a consideration that has gained traction among researchers. Sustainable synthetic routes are being developed to minimize hazardous byproducts and reduce reliance on scarce resources. For example, biocatalytic methods using enzymes as catalysts offer an alternative to traditional chemical processes, providing a more eco-friendly approach to producing this intermediate. Such efforts align with global initiatives aimed at promoting sustainable chemistry practices.

In conclusion,2-oxoindoline-6-carbaldehyde (CAS No: 1187243-15-7) is a multifaceted compound with significant potential across pharmaceuticals and materials science. Its unique structural features make it a valuable tool for synthesizing bioactive molecules and functional materials alike. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a chemical intermediate in modern science and industry.

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